2-(2-Oxopiperidin-1-yl)benzonitrile
Description
2-(2-Oxopiperidin-1-yl)benzonitrile (IUPAC name: 2-[(2-oxopiperidin-1-yl)methyl]benzonitrile) is a heterocyclic compound featuring a benzonitrile core substituted with a 2-oxopiperidinylmethyl group. Its molecular formula is C₁₃H₁₄N₂O, with a molar mass of 214.26 g/mol .
Properties
IUPAC Name |
2-(2-oxopiperidin-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-10-5-1-2-6-11(10)14-8-4-3-7-12(14)15/h1-2,5-6H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOXRKQYFOZKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopiperidin-1-yl)benzonitrile typically involves the reaction of benzonitrile with piperidin-2-one. One common method involves the use of a base such as sodium hydride to deprotonate the piperidin-2-one, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to maximize yield and minimize by-products. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopiperidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Substituted benzonitrile derivatives with various functional groups on the benzene ring.
Scientific Research Applications
2-(2-Oxopiperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxopiperidin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the piperidin-1-yl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
The structural and functional attributes of 2-(2-oxopiperidin-1-yl)benzonitrile can be contextualized against several analogs, including positional isomers, derivatives with alternative heterocycles, and compounds with distinct substituents. Key comparisons are outlined below:
Structural Analogs
Key Observations :
- Positional Isomerism : The meta-isomer (3-(4-oxopiperidin-1-yl)benzonitrile) exhibits distinct electronic effects due to altered resonance interactions compared to the ortho-substituted target compound .
- Ring Size: Replacement of the six-membered oxopiperidine with a five-membered pyrrolidinone (e.g., 2-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile) may reduce steric hindrance but increase ring strain .
Key Observations :
- Benzonitrile derivatives with triazole or ethenyl substituents (e.g., compounds 1c , 1h ) demonstrate potent cytotoxic activities, suggesting that the presence of electron-withdrawing groups (e.g., Cl) or electron-donating groups (e.g., OMe) modulates target affinity .
Key Observations :
- Piperidine-containing analogs like 2-(2-(4-aminopiperidin-1-yl)benzonitrile exhibit moderate acute toxicity (H302, H315, H319), emphasizing the need for careful handling in laboratory settings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
